Tenovin-1

Catalog No.
S548219
CAS No.
380315-80-0
M.F
C20H23N3O2S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenovin-1

CAS Number

380315-80-0

Product Name

Tenovin-1

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26)

InChI Key

WOWJIWFCOPZFGV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Tenovin1

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Description

The exact mass of the compound Tenovin-1 is 369.1511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of thioureas in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Origin and Significance

Tenovin-1 is a synthetic compound, not derived from a natural source. Its significance lies in its potential as a therapeutic agent for cancer and viral infections [, ].


Molecular Structure Analysis

Tenovin-1 belongs to the class of benzoylthiourea compounds. Its key structural features include:

  • A central thiourea moiety, which likely contributes to its protein-binding properties [].
  • An N-linked tert-butylbenzoyl group, which may enhance cell permeability [].
  • An N-linked acetylaminophenyl group, potentially involved in specific interactions with target proteins [].

The combination of these features is believed to be essential for Tenovin-1's biological activity.


Chemical Reactions Analysis

Synthesis

The detailed synthesis of Tenovin-1 is not publicly available. However, scientific literature suggests it involves the condensation of tert-butylbenzoyl chloride with N-(4-acetylaminophenyl)thiourea [].

Other Relevant Reactions


Physical And Chemical Properties Analysis

  • Molecular Formula: C20H23N3O2S []
  • Molecular Weight: 369.5 Da []
  • Purity: Typically greater than 99% by HPLC []
  • Solubility: Soluble in DMSO (74 mg/ml) and modified cyclodextrin (Captisol) (15 mg/ml) []
  • Melting Point and Boiling Point: Data not readily available.

Tenovin-1 acts through multiple mechanisms:

  • p53 Activation: It protects p53 from degradation by MDM2, a negative regulator, leading to increased p53 protein levels and activation of its tumor suppressive functions [].
  • Sirtuin Inhibition: Tenovin-1 inhibits sirtuins, particularly SIRT1 and SIRT2, which are enzymes involved in cellular regulation and aging [, ]. SIRT2 inhibition might be linked to its antiviral effects [].

These mechanisms contribute to Tenovin-1's anti-cancer and antiviral properties.

  • Limited Data: Information on Tenovin-1's specific toxicity in humans is limited as it is primarily a research compound [].
  • Cell Death Induction: Studies suggest Tenovin-1 can induce cell death in cancer cells, but the potential for similar effects in healthy cells requires further investigation [].

Inhibition of SIRT1 and SIRT2

Tenovin-1 has been shown to act as a potent inhibitor of SIRT1 and SIRT2, which are class III histone deacetylases (HDACs) involved in regulating gene expression through epigenetic modifications [1]. Studies suggest that Tenovin-1 disrupts the function of SIRT1 and SIRT2 by affecting their ability to remove acetyl groups from histone proteins, leading to altered gene expression patterns [1].

Source

Santa Cruz Biotechnology ()

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

369.15109816 g/mol

Monoisotopic Mass

369.15109816 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BIQ6AID2B7

Other CAS

380315-80-0

Wikipedia

N-[(4-acetamidoanilino)-sulfanylidenemethyl]-4-tert-butylbenzamide

Dates

Modify: 2023-08-15
1: Lain S, Hollick JJ, Campbell J, Staples OD, Higgins M, Aoubala M, McCarthy A,  Appleyard V, Murray KE, Baker L, Thompson A, Mathers J, Holland SJ, Stark MJ, Pass G, Woods J, Lane DP, Westwood NJ. Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. Cancer Cell. 2008 May;13(5):454-63.  doi: 10.1016/j.ccr.2008.03.004. PubMed PMID: 18455128; PubMed Central PMCID: PMC2742717.

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